N-(5-chloro-2-methoxybenzyl)-N-(1-ethyl-1H-tetraazol-5-yl)amine
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Overview
Description
This compound is characterized by the presence of a tetrazole ring, a chloro-substituted methoxybenzyl group, and an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxybenzyl)-N-(1-ethyl-1H-tetraazol-5-yl)amine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with sodium azide to form the corresponding azide intermediate. This intermediate is then subjected to a cyclization reaction with ethylamine under controlled conditions to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxybenzyl)-N-(1-ethyl-1H-tetraazol-5-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chloro and methoxy groups on the benzyl ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxybenzyl)-N-(1-ethyl-1H-tetraazol-5-yl)amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxybenzyl)-N-(1-ethyl-1H-tetraazol-5-yl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to therapeutic effects in diseases such as cancer and inflammatory disorders .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-chloro-2-methoxybenzyl)-N-(1-ethyl-1H-tetraazol-5-yl)amine include:
- N-(5-chloro-2-methoxybenzyl)-N-methylamine
- N-(5-chloro-2-methoxybenzyl)propan-2-amine hydrochloride
- N-(5-chloro-2-methoxybenzyl)-N-methyl-2-(2-oxoazonan-1-yl)acetamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the tetrazole ring, in particular, may enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14ClN5O |
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Molecular Weight |
267.71g/mol |
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-ethyltetrazol-5-amine |
InChI |
InChI=1S/C11H14ClN5O/c1-3-17-11(14-15-16-17)13-7-8-6-9(12)4-5-10(8)18-2/h4-6H,3,7H2,1-2H3,(H,13,14,16) |
InChI Key |
RPRKHRSBDYHCME-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=N1)NCC2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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